molecular formula C11H18N2O2 B13491826 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one

5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one

Cat. No.: B13491826
M. Wt: 210.27 g/mol
InChI Key: DJZPNOWZNWGGOX-UHFFFAOYSA-N
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Description

5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and isopropoxypropyl groups.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperatures to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties can be explored for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone derivatives, such as:

  • 5-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one
  • 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

Uniqueness

The uniqueness of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one lies in its specific functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-amino-1-(3-propan-2-yloxypropyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-9(2)15-7-3-6-13-8-10(12)4-5-11(13)14/h4-5,8-9H,3,6-7,12H2,1-2H3

InChI Key

DJZPNOWZNWGGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C=C(C=CC1=O)N

Origin of Product

United States

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